beta-ALANINE, N-(3-AMINO-2,4,6-TRIIODOBENZOYL)-N-PHENYL-, CALCIUM SALT
Description
Beta-alanine, N-(3-amino-2,4,6-triiodobenzoyl)-N-phenyl-, calcium salt (hereafter referred to as the "target compound") is a structurally complex derivative of beta-alanine. It features a triiodobenzoyl group and a phenyl substituent attached to the beta-alanine backbone, with a calcium counterion. Its structural complexity differentiates it from simpler beta-alanine derivatives, such as carnosine or calcium pantothenate, which have well-documented roles in metabolism and exercise physiology .
Properties
CAS No. |
77966-96-2 |
|---|---|
Molecular Formula |
C32H24CaI6N4O6 |
Molecular Weight |
1362.1 g/mol |
IUPAC Name |
calcium;3-(N-(3-amino-2,4,6-triiodobenzoyl)anilino)propanoate |
InChI |
InChI=1S/2C16H13I3N2O3.Ca/c2*17-10-8-11(18)15(20)14(19)13(10)16(24)21(7-6-12(22)23)9-4-2-1-3-5-9;/h2*1-5,8H,6-7,20H2,(H,22,23);/q;;+2/p-2 |
InChI Key |
OHWYOBDGJKRAOI-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)N(CCC(=O)[O-])C(=O)C2=C(C(=C(C=C2I)I)N)I.C1=CC=C(C=C1)N(CCC(=O)[O-])C(=O)C2=C(C(=C(C=C2I)I)N)I.[Ca+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-ALANINE, N-(3-AMINO-2,4,6-TRIIODOBENZOYL)-N-PHENYL-, CALCIUM SALT typically involves multiple steps:
Formation of the benzoic acid derivative: The starting material, 3-amino-2,4,6-triiodobenzoic acid, is synthesized through iodination of 3-aminobenzoic acid.
Coupling with beta-alanine: The benzoic acid derivative is then coupled with beta-alanine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of the calcium salt: The final step involves the neutralization of the product with calcium hydroxide to form the calcium salt.
Industrial Production Methods
Industrial production may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups.
Reduction: Reduction reactions may target the iodine atoms, potentially leading to deiodination.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, given the presence of iodine atoms which are good leaving groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Deiodinated products.
Substitution: Substituted aromatic compounds with different halogens or functional groups.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Analytical chemistry: Employed in various analytical techniques due to its unique chemical properties.
Biology
Biochemical studies: Used in studies involving enzyme interactions and metabolic pathways.
Medicine
Diagnostic agents: Potential use in imaging due to the presence of iodine atoms.
Therapeutic agents: Investigated for potential therapeutic applications, particularly in targeting specific biochemical pathways.
Industry
Material science: Used in the development of new materials with specific properties.
Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of beta-ALANINE, N-(3-AMINO-2,4,6-TRIIODOBENZOYL)-N-PHENYL-, CALCIUM SALT involves its interaction with specific molecular targets. The iodine atoms may play a role in imaging applications, while the beta-alanine backbone can interact with enzymes and receptors in biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, functional, and research-based differences between the target compound and related beta-alanine derivatives:
Key Comparative Insights
Structural Complexity and Functional Implications The target compound’s triiodobenzoyl and phenyl groups distinguish it from other beta-alanine derivatives. The iodine atoms may confer radiopacity, though this requires empirical validation . In contrast, calcium pantothenate’s dihydroxy-dimethylbutyryl group enables its role in CoA biosynthesis, a critical metabolic pathway .
Metabolic and Ergogenic Roles Beta-alanine and carnosine directly influence exercise performance. Beta-alanine supplementation (4–6 g/day for 4+ weeks) elevates muscle carnosine, improving high-intensity exercise capacity by buffering H+ ions . Carnosine also exhibits antioxidant and anti-glycation properties, protecting proteins from oxidative damage . The target compound lacks evidence for ergogenic or metabolic effects. Its structural complexity may preclude rapid absorption or carnosine synthesis.
Safety and Side Effects Beta-alanine is associated with transient paresthesia (tingling) at doses >800 mg, mitigated by slow-release formulations .
Industrial and Pharmaceutical Applications
Biological Activity
Beta-alanine, specifically in the form of N-(3-amino-2,4,6-triiodobenzoyl)-N-phenyl-, calcium salt, is a compound of interest due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Chemical Name : Beta-Alanine, N-(3-amino-2,4,6-triiodobenzoyl)-N-phenyl-, Calcium Salt
- Molecular Formula : C16H13I3N2O3
- Molecular Weight : 661.81 g/mol
Biological Activity Overview
Beta-alanine is known for its role in various biological processes. It is primarily recognized as a precursor to carnosine and anserine, which are important for muscle function and reducing fatigue during exercise. The compound has also been implicated in several other biological activities:
- Neurotransmission :
- Antimicrobial Activity :
- Toxicological Effects :
The mechanisms by which beta-alanine exerts its effects include:
- Inhibition of Enzymes : By inhibiting GABA transaminase, beta-alanine increases GABA levels, which can lead to CNS depression .
- Regulation of Zinc Homeostasis : In pathogenic bacteria like Salmonella, beta-alanine is involved in the regulation of zinc transporters essential for bacterial survival within host cells .
- Metabolic Pathways : Beta-alanine is involved in several metabolic pathways including the synthesis of malonate from pyruvate through transamination reactions .
1. Neurotoxicity and Metabolic Disorders
Research has demonstrated that chronic high levels of beta-alanine can lead to conditions such as hyper-beta-alaninemia and GABA-transaminase deficiency. These conditions are characterized by neurological symptoms including convulsions and cognitive impairment .
2. Role in Bacterial Virulence
A study focusing on Salmonella Typhimurium highlighted how beta-alanine contributes to the bacterium's ability to infect host cells. The research utilized mouse models to show that beta-alanine is crucial for bacterial growth within macrophages .
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism | Implications |
|---|---|---|
| Neurotransmission | Inhibition of GABA transaminase | Increased CNS GABA levels |
| Antimicrobial | Regulation of zinc homeostasis | Enhanced virulence in pathogens |
| Neurotoxicity | Mitochondrial dysfunction | Potential for metabolic disorders |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
